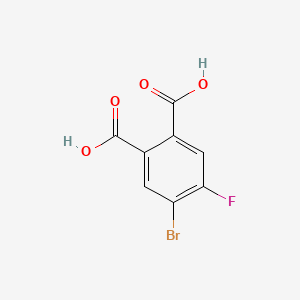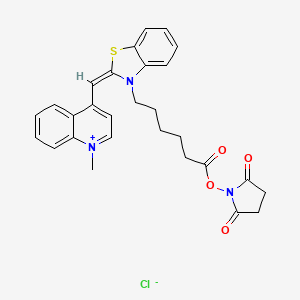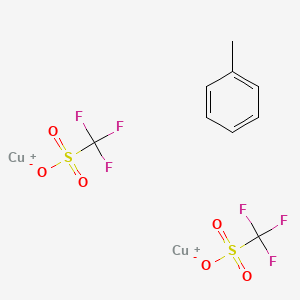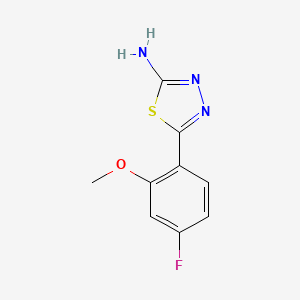
3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a fluorine atom on the phenyl ring. The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester typically involves the following steps:
Borylation Reaction: The initial step involves the borylation of 3-amino-2-fluorophenylboronic acid with pinacol to form the boronic ester. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst.
Protection of Amino Group: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures the amino group remains inert during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: The boronic ester group can be selectively removed through protodeboronation, typically using a radical approach.
Substitution Reactions:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).
Protodeboronation: Radical initiator, solvent (e.g., methanol or ethanol).
Substitution Reactions: Nucleophile (e.g., amines or thiols), base (e.g., sodium hydride), solvent (e.g., dimethylformamide).
Major Products Formed
Biaryl or Styrene Derivatives: Formed through Suzuki-Miyaura coupling.
Fluorinated Aromatic Compounds: Formed through nucleophilic aromatic substitution.
Aplicaciones Científicas De Investigación
3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules, including natural products and polymers.
Material Science: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of 3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and sensing applications. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization. The fluorine atom enhances the compound’s stability and reactivity in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Boc-amino)phenylboronic Acid Pinacol Ester: Lacks the fluorine atom, resulting in different reactivity and stability.
4-Aminophenylboronic Acid Pinacol Ester: Has the amino group in a different position, affecting its chemical properties and applications.
Phenylboronic Acid Pinacol Ester: Does not have the Boc-protected amino group or the fluorine atom, making it less versatile for certain applications.
Uniqueness
3-(Boc-amino)-2-fluorophenylboronic Acid Pinacol Ester is unique due to the combination of the Boc-protected amino group, fluorine atom, and boronic ester group. This combination provides a balance of stability, reactivity, and versatility, making it a valuable intermediate in various fields of research and industry.
Propiedades
Fórmula molecular |
C17H25BFNO4 |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
tert-butyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-12-10-8-9-11(13(12)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |
Clave InChI |
NBHQWUGWOJNSTG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)

![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)



![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)

